

The Discovery and Isolation of Cispentacin from *Bacillus cereus*: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-2-aminocyclopentanecarboxylic acid

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Abstract

Cispentacin, a potent antifungal agent, was first isolated from the culture broth of *Bacillus cereus* strain L450-B2. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of cispentacin. It details the experimental protocols for the fermentation of *B. cereus*, and the subsequent extraction and purification of the bioactive compound. Furthermore, this guide summarizes the quantitative data associated with its biological activity and physicochemical properties, and visualizes the key processes through detailed diagrams.

Introduction

Cispentacin, chemically identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic amino acid with significant in vivo antifungal activity, particularly against *Candida albicans*.^[1] Despite its potent therapeutic effects in animal models, it exhibits only weak in vitro activity against a range of fungi.^[1] This intriguing discrepancy has made cispentacin a subject of considerable interest in the field of antifungal drug discovery. This document serves as a comprehensive resource, consolidating the available technical information on its discovery and isolation from its natural source, *Bacillus cereus*.

Data Presentation

Physicochemical Properties of Cispentacin

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
Appearance	Colorless needles	
Melting Point	210-212 °C (decomposes)	
Optical Rotation	[α] _D ²⁵ -13.5° (c=1, H ₂ O)	
Solubility	Water-soluble	[1]
Chemical Nature	Amphoteric	[1]

Antifungal Activity of Cispentacin

In Vitro Activity against *Candida albicans*

Parameter	Concentration (µg/mL)	Medium
IC ₅₀	6.3 - 12.5	Yeast Nitrogen Base Glucose Medium
IC ₁₀₀	6.3 - 50	Yeast Nitrogen Base Glucose Medium

In Vivo Efficacy in Mice with Systemic *Candida albicans* Infection

Administration Route	PD ₅₀ (mg/kg)
Intravenous (IV)	10
Oral (PO)	30

Experimental Protocols

Fermentation of *Bacillus cereus* L450-B2

Objective: To cultivate *Bacillus cereus* strain L450-B2 for the production of cispentacin.

Materials:

- *Bacillus cereus* strain L450-B2
- Seed Medium: Glucose (1%), Soluble Starch (2%), Yeast Extract (0.5%), Polypeptone (0.5%), Meat Extract (0.25%), NaCl (0.25%), CaCO_3 (0.2%)
- Production Medium: Soluble Starch (5%), Cottonseed Meal (2%), Dried Yeast (0.5%), K_2HPO_4 (0.1%), $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (0.1%), $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (0.001%), $\text{MnSO}_4 \cdot 4\text{H}_2\text{O}$ (0.001%), $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ (0.001%)
- Shake flasks
- Fermenter

Procedure:

- Inoculum Preparation: A loopful of *B. cereus* L450-B2 from a slant culture is inoculated into a 100 mL shake flask containing 20 mL of seed medium. The flask is incubated at 28°C for 24 hours on a rotary shaker.
- Seed Culture: The resulting seed culture is transferred to a 2 L shake flask containing 400 mL of the same seed medium and incubated under the same conditions for 24 hours.
- Production Fermentation: The seed culture (400 mL) is used to inoculate a 30 L fermenter containing 20 L of the production medium.
- Fermentation Conditions: The fermentation is carried out at 28°C with an aeration rate of 20 L/min and agitation at 300 rpm for 72 hours. The pH of the culture is not controlled during fermentation.

Isolation and Purification of Cispentacin

Objective: To isolate and purify cispentacin from the fermentation broth.

Materials:

- Fermentation broth from *B. cereus* L450-B2 culture
- Filter aid (e.g., Celite)
- Dowex 50W-X8 resin (H⁺ form)
- Aqueous ammonia (NH₄OH)
- Activated carbon
- Methanol
- Chromatography column

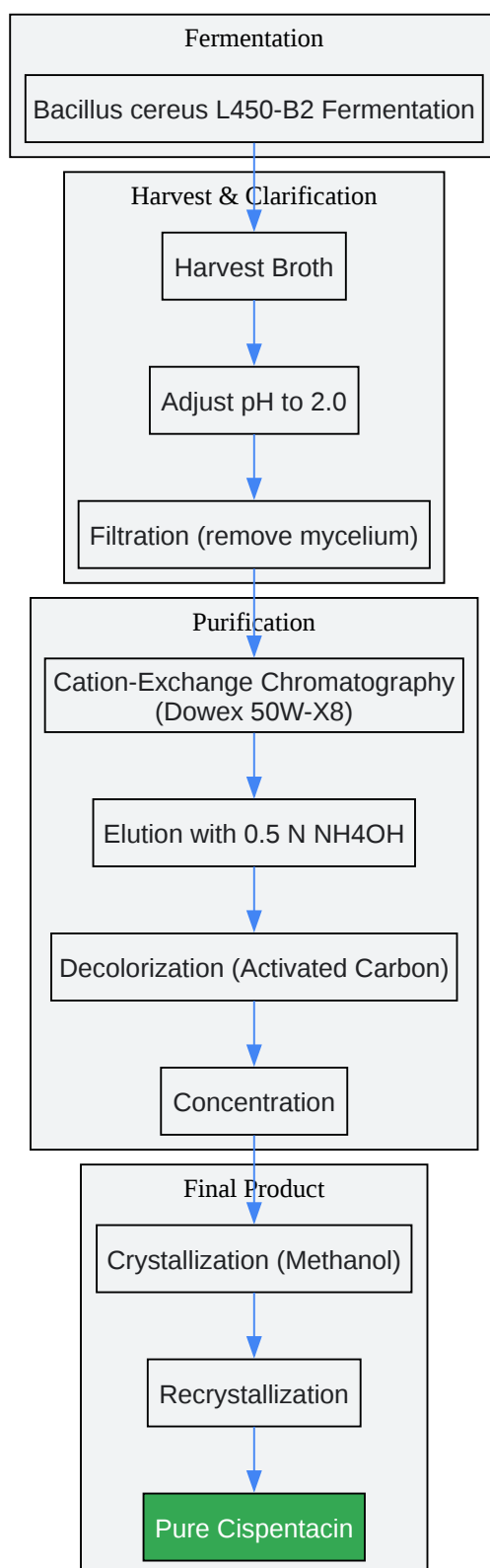
Procedure:

- **Harvest and Clarification:** After 72 hours of fermentation, the culture broth is harvested. The broth is adjusted to pH 2.0 with HCl and filtered with the aid of a filter aid to remove the mycelium.
- **Cation-Exchange Chromatography:**
 - The clarified filtrate is passed through a column packed with Dowex 50W-X8 resin (H⁺ form).
 - The column is washed with deionized water to remove unbound impurities.
 - Cispentacin is eluted from the resin with 0.5 N aqueous ammonia.
- **Decolorization and Concentration:** The active fractions from the elution are collected, combined, and decolorized by treatment with activated carbon. The decolorized solution is then concentrated under reduced pressure.
- **Crystallization:** Methanol is added to the concentrated solution, and the mixture is stored in the cold to induce crystallization. The resulting crude crystals are collected by filtration.

- Recrystallization: The crude crystals are dissolved in a minimal amount of water and recrystallized by the addition of methanol to yield pure, colorless needles of cispentacin.

Mandatory Visualizations

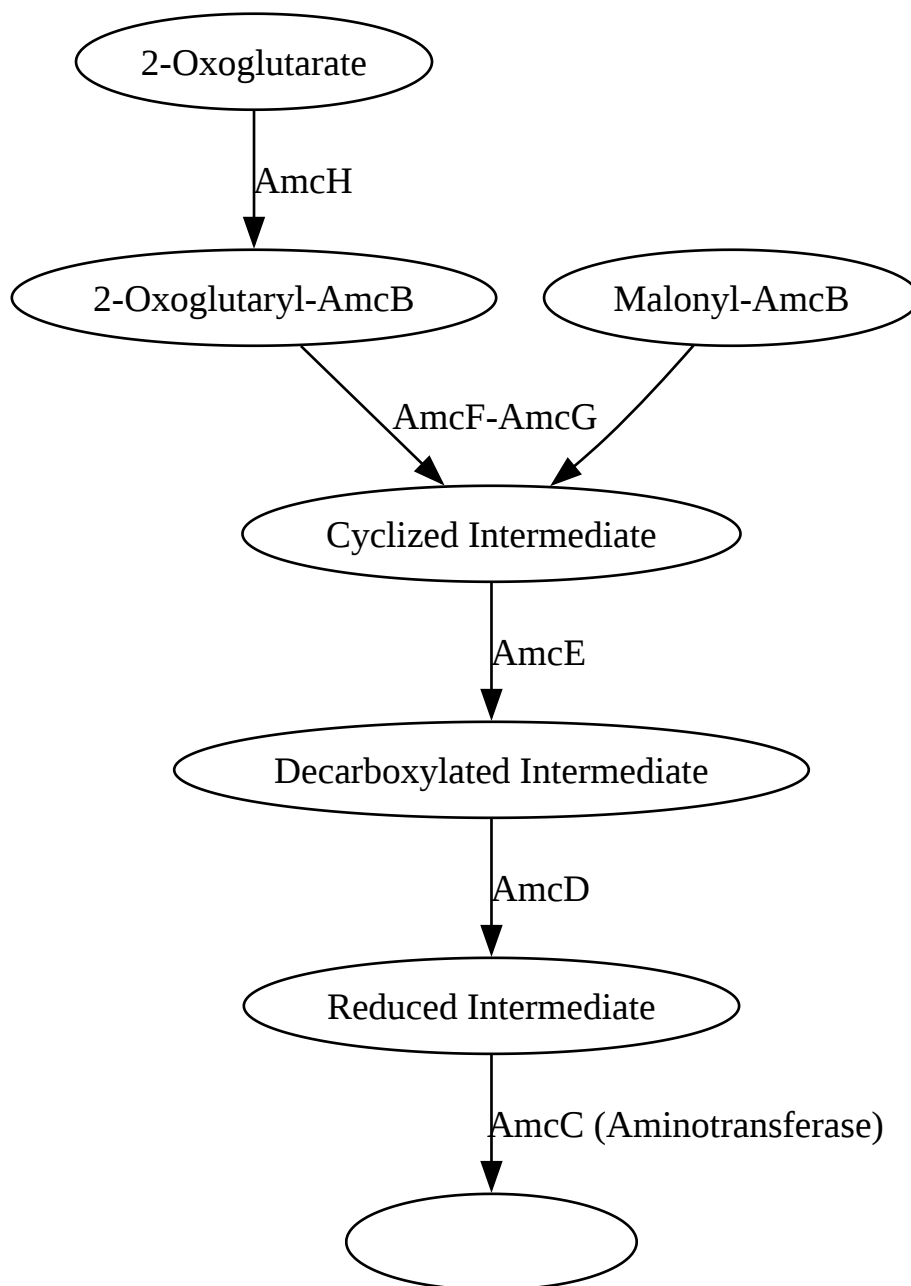
Cispentacin Isolation Workflow



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Caption: Workflow for the isolation and purification of cispentacin.

Biosynthetic Pathway of Cispentacin



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Caption: Cispentacin inhibits prolyl-tRNA synthetase, disrupting protein synthesis.

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References

- 1. mdpi.com [mdpi.com]
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